4-Phenethyloxybenzoic Acid Methyl Ester
Description
4-Phenethyloxybenzoic Acid Methyl Ester is a benzoic acid derivative featuring a phenethyloxy group at the 4-position of the aromatic ring and a methyl ester at the carboxylic acid moiety. This compound is structurally related to parabens (alkyl esters of 4-hydroxybenzoic acid) but distinguishes itself through the bulkier phenethyloxy substituent, which enhances lipophilicity and may influence applications in pharmaceuticals or organic synthesis.
Properties
CAS No. |
361456-52-2 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
methyl 4-(2-phenylethoxy)benzoate |
InChI |
InChI=1S/C16H16O3/c1-18-16(17)14-7-9-15(10-8-14)19-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
InChI Key |
LPGPTDVJKSLQIP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
a. 4-Hydroxybenzoic Acid Esters (Parabens)
- Methyl 4-hydroxybenzoate (): A simple ester used as a preservative. Synthesized via esterification of 4-hydroxybenzoic acid with methanol. Compared to the target compound, it lacks the phenethyloxy group, resulting in lower molecular weight (152.15 g/mol) and higher water solubility.
- Ethyl and Propyl Parabens (): Increasing alkyl chain length enhances lipophilicity but reduces antimicrobial efficacy beyond C3 chains. The phenethyloxy group in the target compound may offer intermediate lipophilicity between methyl and propyl parabens.
b. Substituted Benzyloxy Esters
- 4-(3-Nitrobenzyloxy)benzoic Acid Methyl Ester (): Synthesized by reacting methyl 4-hydroxybenzoate with 3-nitrobenzyl chloride (82% yield). The nitro group introduces electron-withdrawing effects, increasing reactivity toward nucleophilic substitution compared to the electron-donating phenethyloxy group.
c. Complex Esters with Functional Groups
- 2-(4-Methoxycarbonylmethylphenoxymethyl)benzoic Acid Methyl Ester (): A pharmaceutical intermediate synthesized via nucleophilic substitution.
- Methyl 4-[(dimethoxyphosphoryl)methyl]benzoate (): Incorporates a phosphoryl group, significantly altering polarity and thermal stability. Such derivatives are rare in preservatives but relevant in specialized syntheses.
Physicochemical Properties
- Lipophilicity : The phenethyloxy group (logP ~2.5–3.0 estimated) increases hydrophobicity compared to methyl paraben (logP ~1.9) but remains less lipophilic than longer-chain parabens (e.g., propyl paraben, logP ~3.4).
- Stability : Electron-donating phenethyloxy groups may stabilize the ester against hydrolysis relative to electron-withdrawing substituents (e.g., nitro in ). Phosphorylated esters () exhibit unique stability due to P–O bond strength.
- Chromatographic Behavior : Fatty acid methyl esters () show retention time increases with chain length; similarly, bulky substituents in benzoic esters may delay elution in HPLC.
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